3PO vs. PFK158: PFKFB3 Inhibitory Potency and Cellular Glucose Uptake in AML Cells
3PO inhibits recombinant human PFKFB3 with an IC₅₀ of 22.9 μM, whereas the derivative PFK158 is significantly more potent with an IC₅₀ of 137 nM . In THP-1 AML cells, 3PO reduces glucose uptake to approximately 60% of control at 20 μM after 24 hours, while PFK158 achieves a similar level of glucose uptake inhibition (to ~40% of control) at a 10-fold lower concentration of 2 μM [1].
| Evidence Dimension | PFKFB3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 22.9 μM (recombinant human PFKFB3) |
| Comparator Or Baseline | PFK158: 137 nM (recombinant human PFKFB3) |
| Quantified Difference | PFK158 is approximately 167-fold more potent than 3PO |
| Conditions | Recombinant human PFKFB3 enzyme assay |
Why This Matters
3PO is a less potent PFKFB3 inhibitor than PFK158, making it suitable for studies where partial inhibition of PFKFB3 is desired or as a reference compound for evaluating more potent analogs.
- [1] Figure 7. Targeting PFKFB3 reduces glucose uptake and cell proliferation in AML cells. Glucose uptake using 2NBDG in THP-1 cells treated with 3PO or PFK158 for 24 h. View Source
